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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Solriamfetol hydrochloride, a novel wake-promoting agent, has emerged as a significant
therapeutic option for individuals suffering from excessive daytime sleepiness (EDS)
associated with narcolepsy and obstructive sleep apnea (OSA). This technical guide provides a
comprehensive overview of the discovery, mechanism of action, pivotal clinical trial findings,
and chemical synthesis of solriamfetol hydrochloride. The document is intended to serve as
a valuable resource for researchers, scientists, and professionals involved in the field of drug
discovery and development.

Discovery and Development Timeline

The development of solriamfetol, also known as (R)-2-amino-3-phenylpropylcarbamate
hydrochloride, has been a multi-company endeavor. The initial discovery was made by a
subsidiary of the SK Group.[1] Subsequently, in 2011, Aerial Pharma acquired the rights to the
compound outside of eleven Asian countries.[1] Aerial Pharma advanced the drug through two
Phase 1l clinical trials for narcolepsy before licensing it to Jazz Pharmaceuticals in 2014.[1]
Jazz Pharmaceuticals then spearheaded the Phase Il clinical trial program, known as TONES
(Treatment of Obstructive Sleep Apnea and Narcolepsy Excessive Sleepiness), which
ultimately led to its approval by the U.S. Food and Drug Administration (FDA) in 2019 for the
treatment of excessive daytime sleepiness in adults with narcolepsy or obstructive sleep
apnea.[1]
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Figure 1: A simplified timeline illustrating the key milestones in the discovery and development
of solriamfetol.

Mechanism of Action

Solriamfetol's wake-promoting effects are primarily attributed to its function as a dopamine and
norepinephrine reuptake inhibitor (DNRI).[2][3] By binding to the dopamine transporter (DAT)
and the norepinephrine transporter (NET), solriamfetol blocks the reuptake of these
neurotransmitters from the synaptic cleft.[2] This leads to an increased extracellular
concentration of both dopamine and norepinephrine, thereby enhancing neurotransmission in
pathways associated with wakefulness and arousal.[2][4] Notably, solriamfetol has a weak
affinity for the serotonin transporter and does not exhibit significant monoamine-releasing
activity, distinguishing it from amphetamine-like stimulants.[3][4]
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Figure 2: Signaling pathway of solriamfetol's mechanism of action as a dopamine and
norepinephrine reuptake inhibitor.

Pharmacokinetic Profile

The pharmacokinetic properties of solriamfetol have been well-characterized, demonstrating its
suitability for once-daily dosing.
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Parameter Value Reference
Bioavailability ~95% [1]
Time to Peak Plasma

) 2-3 hours [1]
Concentration (Tmax)
Plasma Protein Binding 13.3-19.4% [1]

] Minimal (~1% as N-
Metabolism _ [1]
acetylsolriamfetol)

Elimination Half-life ~7.1 hours [1]

Excretion ~95% unchanged in urine [1]

Clinical Efficacy: The TONES Program

The efficacy and safety of solriamfetol were established in the TONES (Treatment of
Obstructive Sleep Apnea and Narcolepsy Excessive Sleepiness) Phase lll clinical trial program.
The pivotal studies, TONES 2 (narcolepsy) and TONES 3 (obstructive sleep apnea), were 12-
week, randomized, double-blind, placebo-controlled trials.

TONES 2: Narcolepsy

The TONES 2 study evaluated the efficacy of solriamfetol in adult patients with narcolepsy. The
co-primary endpoints were the change from baseline in the Maintenance of Wakefulness Test
(MWT) and the Epworth Sleepiness Scale (ESS).

Change from Baseline in Change from Baseline in
Treatment Group .
MWT (minutes) ESS
Placebo +1.0 -2.8
Solriamfetol 75 mg +4.7 -4.5
Solriamfetol 150 mg +7.7 -6.3
Solriamfetol 300 mg +10.7 -7.4
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TONES 3: Obstructive Sleep Apnea

The TONES 3 study assessed the efficacy of solriamfetol in adult patients with OSA and
residual EDS. The co-primary endpoints were the same as in the TONES 2 study.

Change from Baseline in Change from Baseline in
Treatment Group )
MWT (minutes) ESS
Placebo -0.6 -3.3
Solriamfetol 37.5 mg +4.5 -4.5
Solriamfetol 75 mg +7.9 -5.2
Solriamfetol 150 mg +10.7 -6.4
Solriamfetol 300 mg +12.9 -7.0

Experimental Protocols
Clinical Trial Methodology: TONES 2 & 3 (Summarized)

o Study Design: The TONES 2 and 3 studies were 12-week, multicenter, randomized, double-
blind, placebo-controlled, parallel-group studies.

o Participants: Adult patients (18-75 years) with a diagnosis of narcolepsy (TONES 2) or OSA
with residual EDS (TONES 3) were enrolled. Key inclusion criteria included an Epworth
Sleepiness Scale (ESS) score > 10.

« Intervention: Participants were randomized to receive once-daily oral doses of solriamfetol
(various dosages) or placebo.

e Primary Endpoints: The co-primary efficacy endpoints were the change from baseline to
week 12 in:

o Maintenance of Wakefulness Test (MWT): An objective measure of the ability to stay
awake.

o Epworth Sleepiness Scale (ESS): A subjective, patient-reported measure of sleepiness.
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o Statistical Analysis: Efficacy analyses were performed on the modified intent-to-treat
population. The primary endpoints were analyzed using a mixed-effects model for repeated
measures.
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Figure 3: A simplified workflow of the TONES 2 and 3 clinical trials.

Chemical Synthesis of Solriamfetol Hydrochloride
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Several synthetic routes for solriamfetol hydrochloride have been reported, with many
starting from D-phenylalaninol. A common and efficient method involves the reaction of D-
phenylalaninol with sodium cyanate under acidic conditions to form the carbamate, followed by
salt formation.

Step 1: Carbamate Formation

D-phenylalaninol is reacted with sodium cyanate in an acidic aqueous medium. The acid
protonates the cyanate to form isocyanic acid in situ, which then reacts with the primary alcohol
of D-phenylalaninol to form the carbamate, yielding solriamfetol free base.

Step 2: Hydrochloride Salt Formation

The solriamfetol free base is then dissolved in a suitable organic solvent, and a solution of
hydrochloric acid in an organic solvent (e.g., isopropanol) is added to precipitate solriamfetol
hydrochloride. The resulting solid is then filtered and dried.

D-Phenylalaninol

Carbamate Formation Solriamfetol (Free Base)
Sodium Cyanate (NaOCN)

Aqueous Acid
Hydrochloric Acid (HCI)
in Organic Solvent

Salt Formation Solriamfetol Hydrochloride
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Figure 4: A high-level overview of a common synthetic route to solriamfetol hydrochloride.

Conclusion

Solriamfetol hydrochloride represents a significant advancement in the management of
excessive daytime sleepiness in patients with narcolepsy and obstructive sleep apnea. Its
unique mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy in
robust clinical trials underscore its clinical value. The well-established chemical synthesis
provides a reliable and scalable method for its production. This guide has provided a detailed

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b10819196?utm_src=pdf-body
https://www.benchchem.com/product/b10819196?utm_src=pdf-body
https://www.benchchem.com/product/b10819196?utm_src=pdf-body
https://www.benchchem.com/product/b10819196?utm_src=pdf-body-img
https://www.benchchem.com/product/b10819196?utm_src=pdf-body
https://www.benchchem.com/product/b10819196?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

overview of the critical aspects of solriamfetol's journey from a promising molecule to an
approved therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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